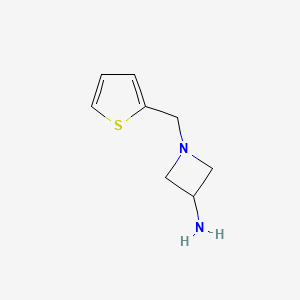

1-(Thiophen-2-ylmethyl)azetidin-3-amine

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKGSNJJXAINAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Experimental Considerations and Reaction Conditions

Research Findings and Analytical Characterization

- The compound 1-(Thiophen-2-ylmethyl)azetidin-3-amine has a molecular formula C8H12N2S and molecular weight of 168.26 g/mol.

- Structural confirmation typically involves 1H and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques verify the presence of the azetidine ring and thiophene moiety.

- Density Functional Theory (DFT) calculations and spectral analyses have been used in related thiophene-amine compounds to confirm molecular geometry and electronic properties, supporting the structural assignments.

- Single crystal X-ray diffraction has been employed in related azetidine derivatives synthesized via iodocyclisation to confirm stereochemistry and ring formation.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)azetidin-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The azetidine ring and thiophen-2-ylmethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and transition metal catalysts. The reactions are often carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)azetidin-3-amine has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes, providing insights into the mechanisms of various biological functions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with enhanced efficacy and reduced side effects.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes.

Pathways Involved: By interacting with these targets, this compound can affect signaling pathways, metabolic processes, and cellular functions, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Electronic Comparison of Azetidine Derivatives

Key Comparisons

1-Benzhydrylazetidin-3-amine

- Structural Difference : The benzhydryl group (two phenyl rings) introduces significant steric bulk and lipophilicity compared to the thiophen-2-ylmethyl group.

- Implications : Increased lipophilicity may enhance membrane permeability but reduce solubility. This compound is used in pharmacological research, likely as a building block for receptor-targeted molecules .

1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, which can alter the electron density of the azetidine ring and influence binding to electron-rich targets.

- Applications : The CF₃ group often improves metabolic stability and bioavailability in drug candidates .

1-(1H-1,3-Benzodiazol-2-yl)azetidin-3-amine

- Aromatic System : The benzodiazolyl substituent provides a planar, fused aromatic system, enabling interactions with nucleic acids or proteins. This structure is common in fluorescent probes or kinase inhibitors .

1-Ethylazetidin-3-amine

Comparison with Thiophene-Containing Heterocycles

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Structure : Contains a benzimidazole core with dual thiophene substituents.

- Properties : The thiophene rings engage in π-stacking and C–H···N interactions, stabilizing the crystal lattice. This suggests utility in materials science or as a protease inhibitor scaffold .

1-(2-Thienyl)ethylamine

- Structure : A primary amine with a thiophene-ethyl chain.

- Applications : Used in asymmetric synthesis and as a chiral building block for pharmaceuticals .

Biological Activity

1-(Thiophen-2-ylmethyl)azetidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and evaluation of its pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the aza-Michael addition and other coupling reactions involving thiophene derivatives. The compound's structure features an azetidine ring, which is known for its biological relevance in drug design.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study reported that derivatives of azetidine compounds showed promising results against various bacterial strains, suggesting that modifications in the azetidine structure can enhance antibacterial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain azetidine derivatives, including those with thiophene substitutions, displayed potent antiproliferative effects against a range of cancer cell lines. For instance, compounds similar to this compound showed IC50 values comparable to established anticancer agents like combretastatin A-4 in human breast cancer cells .

The biological activity of this compound is believed to involve interaction with specific molecular targets. The azetidine moiety may facilitate binding to tubulin or other cellular targets, leading to disruption of microtubule dynamics and subsequent inhibition of cell division in cancer cells .

Case Studies and Research Findings

Q & A

Q. What are common synthetic routes for preparing 1-(Thiophen-2-ylmethyl)azetidin-3-amine?

The synthesis typically involves alkylation or cyclization strategies. For example:

- Azetidine ring formation : Azetidin-3-amine derivatives are often synthesized via cyclization of γ-chloroamines or reductive amination of ketones with ammonia .

- Thiophene functionalization : The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution or coupling reactions. A related method involves reacting thiophene derivatives (e.g., 2-chloromethylthiophene) with azetidin-3-amine precursors under basic conditions .

- Purification : Column chromatography or recrystallization is recommended to isolate the compound, followed by characterization via NMR and mass spectrometry .

Q. How can the structural integrity of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is essential:

- Spectroscopy : H/C NMR to verify bonding patterns (e.g., azetidine ring protons at δ 2.5–4.0 ppm and thiophene protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Use programs like SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry . For example, related azetidine-thiophene hybrids show dihedral angles of 36–40° between aromatic and azetidine rings .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNS: 168.07 g/mol).

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for azetidine-thiophene hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and validate purity via HPLC (>95%) .

- Structural analogs : Compare activity of this compound with derivatives like 1-(Pyridin-4-yl)azetidin-3-amine to isolate thiophene-specific effects .

- Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .

Q. How can computational methods guide the design of this compound derivatives with enhanced stability?

- DFT calculations : Predict oxidation/reduction potentials to identify reactive sites. For example, the thiophene ring is prone to electrophilic substitution, while the azetidine amine may oxidize under acidic conditions .

- Degradation studies : Simulate stability under physiological pH (e.g., 1–13) and temperature (25–37°C) using accelerated stability testing .

- Prodrug design : Modify the amine group with protective moieties (e.g., Boc) to improve metabolic stability .

Q. What experimental approaches are critical for elucidating the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure IC values using purified enzymes (e.g., kinases or proteases) and monitor time-dependent inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Cellular assays : Combine with siRNA knockdowns to confirm target specificity in live cells (e.g., apoptosis assays for anticancer activity) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step of azetidine synthesis?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance ring closure .

- Byproduct analysis : Employ GC-MS or LC-MS to identify intermediates and adjust stoichiometry .

Q. What analytical techniques are most effective for detecting impurities in this compound?

- HPLC-DAD/UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate regioisomers or unreacted precursors .

- NMR spiking : Add authentic standards to distinguish overlapping proton signals (e.g., azetidine vs. thiophene protons) .

- Elemental analysis : Confirm C/H/N/S ratios to validate purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.